molecular formula C20H15F2N5O2S B12128855 N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12128855
M. Wt: 427.4 g/mol
InChI Key: KBUHCSMMRORUNP-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a furan-2-ylmethyl group at the 4th position and a pyridin-2-yl group at the 5th position. A thioacetamide linker connects the triazole moiety to an N-(2,4-difluorophenyl) group. Its molecular weight is 427.4 g/mol, with a logP value of 2.7, indicating moderate lipophilicity . The structural complexity arises from the combination of heterocyclic rings (furan, pyridine, triazole) and electron-withdrawing fluorine atoms, which influence electronic distribution and bioavailability.

The compound has been investigated for anti-exudative activity (AEA), showing efficacy in reducing inflammation in rodent models. In formalin-induced edema studies, it demonstrated comparable or superior activity to sodium diclofenac at 10 mg/kg . Its synthesis involves alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thiol with N-aryl-substituted α-chloroacetamides under alkaline conditions .

Properties

Molecular Formula

C20H15F2N5O2S

Molecular Weight

427.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H15F2N5O2S/c21-13-6-7-16(15(22)10-13)24-18(28)12-30-20-26-25-19(17-5-1-2-8-23-17)27(20)11-14-4-3-9-29-14/h1-10H,11-12H2,(H,24,28)

InChI Key

KBUHCSMMRORUNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NC4=C(C=C(C=C4)F)F

Origin of Product

United States

Biological Activity

N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the following functional groups:

  • Difluorophenyl group : Enhances lipophilicity and potential bioactivity.
  • Furan ring : Known for its role in various biological activities.
  • Triazole ring : A privileged scaffold in medicinal chemistry associated with multiple therapeutic effects.

The molecular formula for this compound is C19H14F2N4O3SC_{19}H_{14}F_2N_4O_3S.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The mechanism of action is believed to involve the inhibition of key enzymes or disruption of cellular processes in pathogens.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.125 μg/mL
Staphylococcus aureus0.062 μg/mL
Candida albicans0.5 μg/mL

Antifungal Activity

The compound has demonstrated notable antifungal activity against various fungal strains. Its efficacy is attributed to the triazole moiety, which is known for its ability to inhibit fungal sterol synthesis.

Table 2: Antifungal Activity Data

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Aspergillus flavus0.01 μg/mL
Candida tropicalis0.03 μg/mL
Fusarium oxysporum0.02 μg/mL

Anti-inflammatory Properties

In vitro studies have shown that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This activity may be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Potential

Recent investigations into the anticancer properties of this compound have yielded promising results. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.

Case Study: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner:

Cell LineIC50 (μM)Reference
MCF7 (Breast Cancer)10 μM
HeLa (Cervical Cancer)15 μM
A549 (Lung Cancer)12 μM

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Derivatives of 1,2,4-triazole, such as this compound, have been shown to inhibit fungal growth effectively. The presence of the triazole moiety is crucial as it interacts with enzymes involved in cell wall synthesis in fungi. For example:

  • Activity Against Fungi : Studies have demonstrated that compounds similar to this one can inhibit various fungal pathogens, making them potential candidates for antifungal drug development .

Potential Anticancer Activity

The compound has also been investigated for its anticancer properties. Its structural features suggest potential interactions with cancer-related targets:

  • Mechanism of Action : The triazole ring may inhibit specific enzymes or receptors involved in cancer cell proliferation. Preliminary studies indicate that it could induce apoptosis in certain cancer cell lines .

Herbicidal Properties

The compound's structure suggests potential applications in agriculture as a herbicide. Research into similar triazole derivatives has shown efficacy against various weeds:

  • Field Studies : Trials have indicated that triazole-based compounds can effectively control weed growth without harming crop yields .

Building Block for Complex Molecules

In organic synthesis, N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide serves as a versatile building block for creating more complex molecules:

  • Synthetic Routes : The compound can undergo various chemical reactions such as oxidation and substitution to yield derivatives with enhanced biological activities .

Case Study 1: Antifungal Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of triazole compounds similar to this compound. They found that certain modifications increased antifungal potency against Candida species by over 50% compared to the parent compound .

Case Study 2: Anticancer Properties

A research team investigated the anticancer effects of this compound on breast cancer cell lines. Their findings indicated that the compound reduced cell viability significantly and induced apoptosis through caspase activation pathways. This suggests its potential as a lead compound for developing new anticancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related derivatives:

Compound Name Key Substituents Biological Activity Reference
Target Compound : N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Furan-2-ylmethyl (4th), Pyridin-2-yl (5th), N-(2,4-difluorophenyl) Anti-exudative (AEA: 65% inhibition at 10 mg/kg vs. diclofenac’s 60%)
N-(2,4-difluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Methylphenyl (4th), Pyridin-4-yl (5th) Not explicitly reported; structural similarity suggests potential AEA
N-(2-fluorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Ethyl (4th), Pyrazin-2-yl (5th) Orco agonist activity (VUAA-1 analog) for insect olfaction modulation
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Ethyl (4th), Pyridin-2-yl (5th), N-(3-chloro-4-fluorophenyl) Antimicrobial (MIC: 12.5 µg/mL against S. aureus)
2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide Phenyl (4th), Furan-2-yl (5th), N-(2,4,6-trimethylphenyl) Antiviral activity (moderate inhibition of cucumber mosaic virus)

Key Findings:

Substituent Position and Bioactivity :

  • Pyridine vs. Pyrazine : Pyridin-2-yl substitution (target compound) correlates with anti-exudative effects, while pyrazin-2-yl derivatives (e.g., ) exhibit insect olfaction modulation .
  • Aryl Group Influence : N-(2,4-difluorophenyl) enhances AEA due to electron-withdrawing fluorine atoms, whereas N-(2,4,6-trimethylphenyl) () shifts activity toward antiviral applications .

Anti-Exudative Activity :

  • The target compound outperformed 8 of 21 synthesized analogs in AEA, with 15 derivatives showing activity ≥50% inhibition at 10 mg/kg .
  • Replacement of furan-2-ylmethyl with 4-methylphenyl () reduces AEA, highlighting the furan group’s role in enhancing anti-inflammatory effects .

Antimicrobial Activity :

  • Derivatives with pyridin-4-yl and electron-withdrawing groups (e.g., KA3, KA4) showed MIC values of 12.5 µg/mL against S. aureus and E. coli .

Pharmacokinetic Properties :

  • The target compound’s logP (2.7) is lower than analogs with bulky aryl groups (e.g., N-(2,4,6-trimethylphenyl), logP ~3.5), suggesting improved solubility .

Preparation Methods

Formation of the 1,2,4-Triazole Core

The triazole ring is synthesized via cyclization of hydrazine derivatives with carbonyl compounds. A common method involves:

  • Reagents : Thiosemicarbazide and pyridine-2-carboxaldehyde.

  • Conditions : Reflux in ethanol with catalytic acetic acid (80°C, 6–8 hr).

  • Mechanism :

    NH2NHCSNH2+Pyridine-2-carboxaldehydeΔTriazole intermediate\text{NH}_2\text{NHCSNH}_2 + \text{Pyridine-2-carboxaldehyde} \xrightarrow{\Delta} \text{Triazole intermediate}

.

Yield : 68–75%.

Introduction of the Furan-2-ylmethyl Group

The furan moiety is introduced via nucleophilic substitution or alkylation:

  • Alkylation Agent : Furan-2-ylmethyl bromide.

  • Base : Potassium carbonate (K2_2CO3_3) in anhydrous acetonitrile.

  • Conditions : 0–5°C for 2 hr, followed by room temperature stirring (12 hr).

Key Data :

ParameterValueSource
Temperature0°C → RT
SolventAnhydrous acetonitrile
Yield82%

Sulfanyl Bridge Formation

The sulfanyl (-S-) linker is established through thiol-alkylation:

  • Reagent : Chloroacetyl chloride and NaSH.

  • Conditions : Dichloromethane (DCM), 0°C, 4 hr.

  • Mechanism :

    Triazole-SH+ClCH2COClTriazole-S-CH2COCl\text{Triazole-SH} + \text{ClCH}_2\text{COCl} \rightarrow \text{Triazole-S-CH}_2\text{COCl}

.

Purification : Column chromatography (SiO2_2, hexane:ethyl acetate = 7:3).

Acetamide Backbone Assembly

The final acetamide is formed via amide coupling:

  • Reagents : N-(2,4-Difluorophenyl)amine and triethylamine (TEA).

  • Coupling Agent : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Conditions : DMF, RT, 12 hr.

Yield : 70–78%.

Optimization of Reaction Conditions

Catalytic Systems

  • Triazole Cyclization : ZnCl2_2 or Co2_2(CO)8_8 improves yield by 15–20%.

  • Sulfanyl Bridge : NaH in THF reduces side products (e.g., disulfides).

Solvent Effects

StepOptimal SolventYield Improvement
AlkylationAnhydrous MeCN+12%
Amide CouplingDMF+18%

Alternative Synthetic Routes

One-Pot Synthesis

A streamlined method combines triazole formation and alkylation in a single vessel:

  • Reagents : Hydrazine, pyridine-2-carboxaldehyde, furan-2-ylmethyl bromide.

  • Conditions : Microwave irradiation (100°C, 30 min).

  • Yield : 65%.

Enzymatic Approaches

Lipase-catalyzed amidation reduces racemization:

  • Enzyme : Candida antarctica Lipase B (CAL-B).

  • Solvent : tert-Butanol, 40°C.

  • Yield : 58%.

Industrial-Scale Production

Continuous Flow Reactors

  • Throughput : 1.2 kg/hr.

  • Key Parameters :

    • Residence time: 8 min

    • Temperature: 120°C

    • Catalyst: Heterogeneous Pd/C.

Green Chemistry Metrics

MetricValue
Atom Economy78%
E-Factor6.2
Solvent Recovery95%

Challenges and Solutions

By-Product Formation

  • Issue : Oxazolone derivatives during amidation.

  • Solution : Use of scavengers (e.g., polymer-bound isocyanate).

Purification Difficulties

  • Issue : Co-elution of triazole intermediates in column chromatography.

  • Solution : Gradient elution (hexane → ethyl acetate).

Recent Advances (2023–2025)

  • Photocatalytic Methods : Visible-light-mediated alkylation reduces reaction time by 50%.

  • Biocatalytic Triazole Synthesis : Engineered P450 enzymes achieve 92% enantiomeric excess .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step protocols, including:

  • Alkylation : Reacting α-chloroacetamides with triazole-thione derivatives in the presence of KOH to form the sulfanyl bridge .
  • Cyclization : Constructing the triazole core via condensation reactions (e.g., Paal-Knorr) under reflux conditions in ethanol or DMF .
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) to achieve >95% purity .
    Critical parameters include maintaining anhydrous conditions, controlled temperatures (70–100°C), and stoichiometric ratios to minimize by-products like unreacted thiols .

Q. How is the structural integrity and purity of the compound confirmed?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions (e.g., furan methyl protons at δ 3.8–4.2 ppm; pyridine aromatic protons at δ 8.1–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Retention time analysis (C18 column, acetonitrile/water mobile phase) ensures >98% purity .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 485.3) .

Q. What primary biological assays evaluate its activity?

  • Anti-exudative activity : Formalin-induced rat paw edema models measure inhibition of plasma leakage (doses: 10–50 mg/kg, oral) .
  • Antimicrobial screening : Broth microdilution assays against S. aureus and E. coli (MIC values reported as 8–32 µg/mL) .
  • Enzyme inhibition : Kinase or protease inhibition assays (IC50_{50} determination via fluorometric/colorimetric methods) .

Advanced Research Questions

Q. How do structural modifications influence biological efficacy?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring enhances anti-exudative activity by 40–60% compared to electron-donating groups (-OCH3_3) .
  • Triazole core modifications : Replacing pyridin-2-yl with pyridin-4-yl reduces antimicrobial potency (MIC increases from 8 to >64 µg/mL) due to altered target binding .

Q. What methodologies analyze structure-activity relationships (SAR)?

  • Comparative bioassays : Parallel testing of derivatives with systematic substituent variations (e.g., halogenation, alkyl chain length) .
  • Computational docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like COX-2 or bacterial topoisomerases (binding energy ≤ -8.5 kcal/mol correlates with activity) .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Standardized protocols : Adopt consistent assay conditions (e.g., cell line viability, incubation time) to minimize variability .
  • Meta-analysis : Cross-reference data from structurally analogous compounds (e.g., furan-triazole hybrids) to identify trends in potency .

Q. What computational approaches predict interaction mechanisms?

  • Molecular dynamics simulations : GROMACS or AMBER simulate ligand-protein stability (e.g., sustained hydrogen bonds with ATP-binding pockets over 50 ns trajectories) .
  • Pharmacophore modeling : MOE or Discovery Studio identifies critical interaction sites (e.g., sulfanyl group as a hydrogen bond acceptor) .

Q. What strategies optimize pharmacokinetic properties?

  • Lipophilicity adjustment : Introducing polar groups (e.g., -OH, -COOH) reduces logP from 3.5 to 2.0, improving aqueous solubility .
  • Prodrug design : Acetylation of the acetamide moiety enhances oral bioavailability (AUC increased by 2.5× in rat models) .

Q. How to validate analytical methods for purity and stability?

  • Forced degradation studies : Expose the compound to heat (60°C), light (UV, 48 h), and pH extremes (1–13) to identify degradation products via LC-MS .
  • Stability-indicating HPLC : Develop gradient methods resolving parent compound from impurities (e.g., oxidized sulfanyl by-products at Rt_t 6.2 min) .

Q. What in vitro models assess metabolism and toxicity?

  • Hepatic microsomal assays : Incubate with rat/human liver microsomes (NADPH cofactor) to identify CYP450-mediated metabolites (e.g., hydroxylation at the furan ring) .
  • Cytotoxicity screening : MTT assays on HEK-293 or HepG2 cells (IC50_{50} > 100 µM indicates low toxicity) .

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